N-(3-chlorophenyl)-N'-cyclooctylurea
Description
N-(3-Chlorophenyl)-N'-cyclooctylurea (CAS 392708-82-6) is a urea derivative featuring a 3-chlorophenyl group and a cyclooctyl substituent. Ureas are characterized by their –NH–CO–NH– linkage, which facilitates hydrogen bonding and molecular recognition in biological systems. The 3-chlorophenyl moiety introduces electron-withdrawing effects, while the bulky cyclooctyl group contributes to steric hindrance and lipophilicity. This compound is structurally analogous to other N-aryl-N'-cycloalkyl ureas but distinguishes itself through the unique combination of substituent positions and ring size .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-cyclooctylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c16-12-7-6-10-14(11-12)18-15(19)17-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSIURPCMSJGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392708-82-6 | |
| Record name | N-(3-CHLOROPHENYL)-N'-CYCLOOCTYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-cyclooctylurea typically involves the reaction of 3-chloroaniline with cyclooctyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloroaniline+cyclooctyl isocyanate→N-(3-chlorophenyl)-N’-cyclooctylurea
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of N-(3-chlorophenyl)-N’-cyclooctylurea may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-N’-cyclooctylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products:
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-cyclooctylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects: The meta-chlorine on the phenyl ring withdraws electron density, polarizing the urea carbonyl and enhancing hydrogen-bond donor strength. This contrasts with ortho-chlorine analogs, where steric effects dominate .
- Biological Relevance : Ureas and thioureas are often explored as enzyme inhibitors (e.g., kinase or protease targets). The cyclooctyl group’s lipophilicity may improve blood-brain barrier penetration, making it relevant in central nervous system drug design .
Biological Activity
N-(3-Chlorophenyl)-N'-cyclooctylurea is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant case studies highlighting its applications and efficacy.
- Chemical Formula : C13H18ClN2O
- Molecular Weight : 250.75 g/mol
- CAS Registry Number : 13208-31-6
- IUPAC Name : this compound
The compound features a urea functional group attached to a cyclooctyl moiety and a 3-chlorophenyl group, which contributes to its distinct biological profile.
Biological Activity
This compound has been studied for various biological activities, particularly in the context of its inhibitory effects on certain enzymes and potential therapeutic applications.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of protein kinases, which are crucial in various signaling pathways involved in cancer progression. For instance, studies have shown that modifications in the urea structure can enhance the inhibitory potency against specific kinases like Lck and EGFR (epidermal growth factor receptor) .
2. Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. This activity is believed to be mediated through the inhibition of key signaling pathways that promote cell survival and proliferation. The compound's structure allows it to effectively bind to target proteins involved in these pathways .
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
Case Study 1: Protein Kinase Inhibition
A study focusing on the design of kinase inhibitors showcased how analogs of this compound were synthesized and tested for their ability to inhibit Lck kinase. The results indicated that specific modifications could lead to compounds with low nanomolar IC50 values, demonstrating high potency .
Case Study 2: Scaffold Morphing
Another research effort utilized scaffold morphing techniques to develop new inhibitors based on the urea framework. By systematically altering the cyclooctyl group, researchers were able to enhance the binding affinity and selectivity for various protein targets, paving the way for more effective anticancer therapies .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
